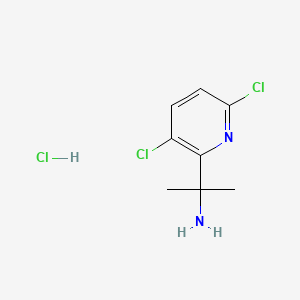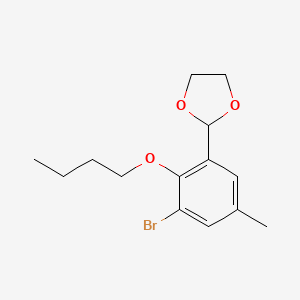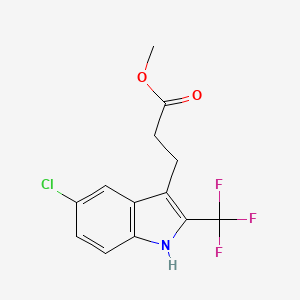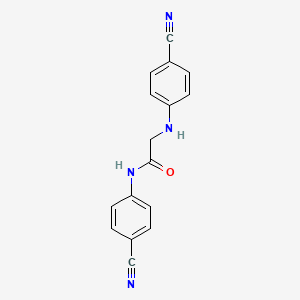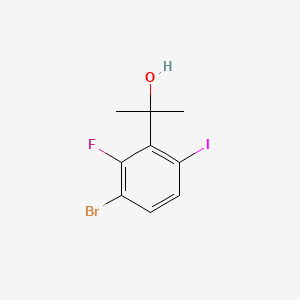
2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol is an organic compound with the molecular formula C9H9BrFIO It is a halogenated phenylpropanol derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the halogenation of a phenylpropanol precursor. The process may involve:
Bromination: Introduction of a bromine atom to the phenyl ring using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine (I2) or an iodinating reagent like N-iodosuccinimide (NIS).
These reactions are typically carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to a carbonyl group (C=O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Electrophilic Substitution: Sulfuric acid (H2SO4) for nitration.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups such as nitro, amino, or alkyl groups.
Scientific Research Applications
2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and blocking their catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.
Comparison with Similar Compounds
2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol can be compared with other halogenated phenylpropanol derivatives:
2-(3-Bromo-2-fluoro-5-iodophenyl)propan-2-ol: Similar structure but with different halogen positions, affecting its reactivity and biological activity.
2-(3-Bromophenyl)propan-2-ol: Lacks fluorine and iodine atoms, resulting in different chemical properties and applications.
6-Bromo-2-fluoro-3-iodophenylboronic acid: Contains a boronic acid group instead of a hydroxyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrFIO |
|---|---|
Molecular Weight |
358.97 g/mol |
IUPAC Name |
2-(3-bromo-2-fluoro-6-iodophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9BrFIO/c1-9(2,13)7-6(12)4-3-5(10)8(7)11/h3-4,13H,1-2H3 |
InChI Key |
BUNNQQTYWLJDPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1F)Br)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


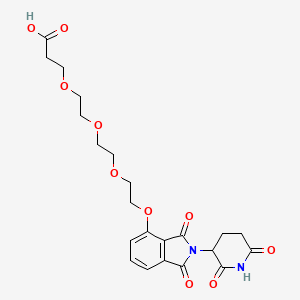
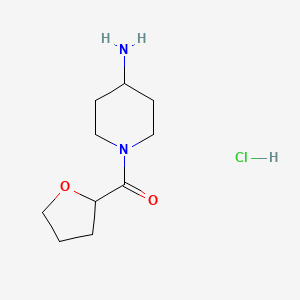
![4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane](/img/structure/B14771807.png)
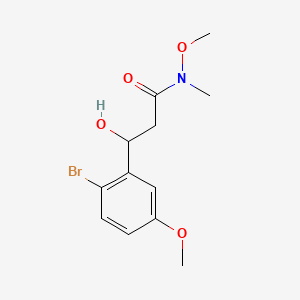
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B14771815.png)
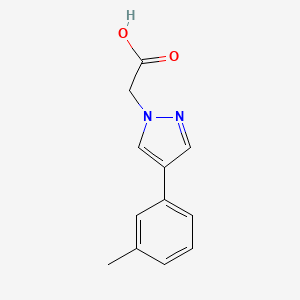
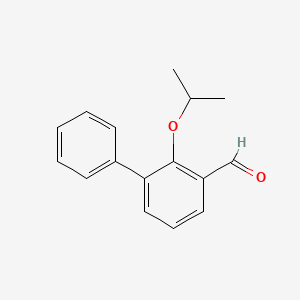
![4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14771828.png)
![1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14771829.png)
